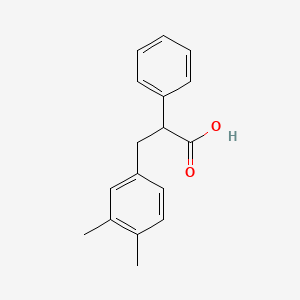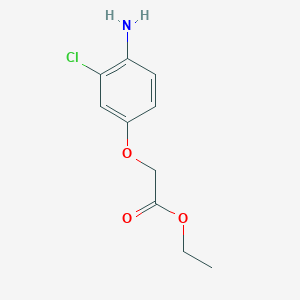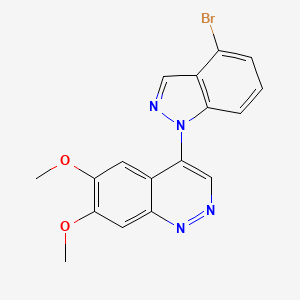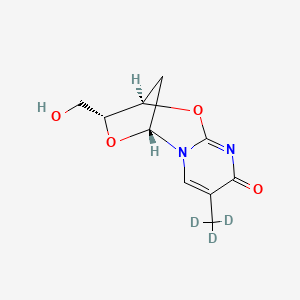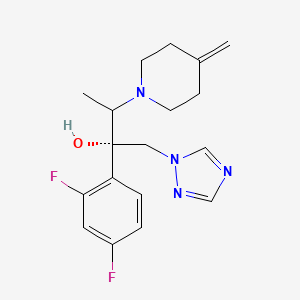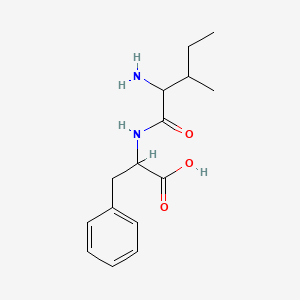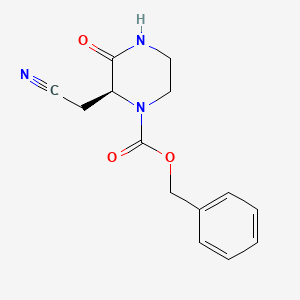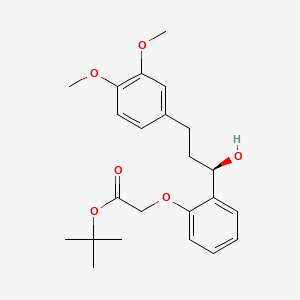
(R)-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tert-butyl ester group, a phenoxyacetate moiety, and a hydroxypropyl group attached to a dimethoxyphenyl ring, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Esterification: The hydroxypropyl intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester product.
Phenoxyacetate Formation: The final step involves the reaction of the ester with phenol under basic conditions to form the phenoxyacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features used as a solvent and intermediate in chemical synthesis.
Ethyl 3-(furan-2-yl)propionate: Another ester compound used in the food industry as a flavoring agent.
Uniqueness
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C23H30O6 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate |
InChI |
InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-19-9-7-6-8-17(19)18(24)12-10-16-11-13-20(26-4)21(14-16)27-5/h6-9,11,13-14,18,24H,10,12,15H2,1-5H3/t18-/m1/s1 |
InChI-Schlüssel |
DEPRYKQVMLMYNL-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C(CCC2=CC(=C(C=C2)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


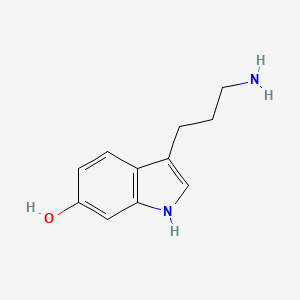

![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)



